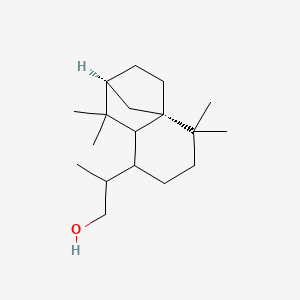

5-(1-Hydroxypropan-2-yl)isolongifolane

Description

Positioning of Isolongifolane (B1262877) within Complex Sesquiterpene Chemistry

Sesquiterpenes are a large and diverse class of natural products built from three isoprene (B109036) units, leading to a 15-carbon skeleton. masterorganicchemistry.com These compounds exhibit a remarkable variety of cyclic and acyclic structures, many of which possess significant biological properties. masterorganicchemistry.com The isolongifolane framework is a member of the sesquiterpene family, typically derived from the acid-catalyzed rearrangement of longifolene (B8805489), another prominent sesquiterpene. uni.lu This relationship places isolongifolane and its derivatives at the heart of complex terpene chemistry, where cationic rearrangements and intricate cyclizations are key transformations. uni.lu The biosynthesis of these molecules is a subject of ongoing research, with farnesyl pyrophosphate being the universal precursor for sesquiterpenes. nih.gov

Significance of Polycyclic Alcohols in Contemporary Chemical Synthesis Research

Polycyclic alcohols, such as 5-(1-Hydroxypropan-2-yl)isolongifolane, are crucial intermediates and targets in modern organic synthesis. The hydroxyl group provides a handle for a wide array of chemical transformations, including oxidation to ketones, esterification, and conversion to leaving groups for substitution or elimination reactions. bldpharm.com These capabilities make polycyclic alcohols valuable building blocks in the synthesis of complex natural products and medicinally relevant molecules. pharmaffiliates.com The rigid, three-dimensional nature of polycyclic scaffolds can impart specific steric and electronic properties to the molecule, influencing its reactivity and biological interactions. masterorganicchemistry.com The synthesis of such alcohols often requires stereoselective methods to control the orientation of the hydroxyl group, with hydroboration-oxidation of alkenes being a common and powerful strategy for achieving anti-Markovnikov, syn-addition of water across a double bond. libretexts.org

Overview of Current Academic Research Trends on the Isolongifolane Scaffold

While direct and extensive research on this compound is not widely published, the broader isolongifolane scaffold continues to attract scientific attention. Research trends in this area often focus on the synthesis of novel derivatives and the evaluation of their biological activities. For instance, derivatives of the related longifolene have been explored for their potential antitumor properties. masterorganicchemistry.com The development of new synthetic methodologies to access complex terpene scaffolds, including isolongifolene (B72527), is also a significant area of research. researchgate.net The concept of a molecular "scaffold" is central to medicinal chemistry, where core structures like isolongifolane are systematically modified to explore structure-activity relationships and develop new therapeutic agents. uni.lu

Detailed Research Findings

Specific published research detailing the synthesis and properties of this compound is limited. However, its structure suggests a plausible synthetic route from a known isolongifolene precursor. The introduction of the 1-hydroxypropan-2-yl group could theoretically be achieved through various standard organic reactions. One such hypothetical pathway would involve the hydroboration-oxidation of a suitable allylic precursor.

The chemical properties of this compound and its unsaturated analog, 5-(1-hydroxypropan-2-yl)isolongifol-4-ene, have been calculated and are available in public databases.

Interactive Data Table: Properties of this compound and Related Compounds

| Property | This compound | 5-(1-hydroxypropan-2-yl)isolongifol-4-ene |

| Molecular Formula | C18H32O nih.gov | C18H30O google.com |

| Molecular Weight | 264.45 g/mol | 262.4 g/mol google.com |

| InChIKey | NEAZCCULCHXYSI-MWTYEHBWSA-N nih.gov | LJYDKYKZGGROIV-BGSKQBQJSA-N google.com |

| Description | A polycyclic alcohol with an isolongifolane skeleton. | An isolongifolane sesquiterpenoid. google.com |

| Computed XLogP3 | 5.6 | 4.6 google.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H32O |

|---|---|

Molecular Weight |

264.4 g/mol |

IUPAC Name |

2-[(3S,6S)-2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalen-10-yl]propan-1-ol |

InChI |

InChI=1S/C18H32O/c1-12(11-19)14-7-8-16(2,3)18-9-6-13(10-18)17(4,5)15(14)18/h12-15,19H,6-11H2,1-5H3/t12?,13-,14?,15?,18-/m0/s1 |

InChI Key |

NEAZCCULCHXYSI-MWTYEHBWSA-N |

Isomeric SMILES |

CC(CO)C1CCC([C@]23C1C([C@H](C2)CC3)(C)C)(C)C |

Canonical SMILES |

CC(CO)C1CCC(C23C1C(C(C2)CC3)(C)C)(C)C |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of Isolongifolane Sesquiterpenes

General Principles of Isoprenoid Biosynthesis: Mevalonate (B85504) and MEP Pathways

All terpenoids, including sesquiterpenes, are derived from the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov Organisms utilize two primary and independent pathways to synthesize these fundamental precursors: the mevalonate (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.gov

The mevalonate (MVA) pathway , typically found in the cytosol of eukaryotes, including fungi and plants, as well as in archaea and some bacteria, commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is subsequently reduced to mevalonic acid, which then undergoes a series of phosphorylations and a decarboxylation to yield IPP.

The methylerythritol phosphate (MEP) pathway , on the other hand, is predominantly active in most bacteria, green algae, and in the plastids of plants. This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP), which is then converted through a series of enzymatic steps to HMB-PP (1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate) and ultimately to IPP and DMAPP. nih.gov

For the biosynthesis of sesquiterpenes (C15), which are formed from farnesyl diphosphate (FPP), the precursor IPP is generally supplied by the cytosolic MVA pathway in fungi and animals. In plants, while the MVA pathway is the principal source for cytosolic sesquiterpene synthesis, there is evidence of cross-talk between the plastidial MEP pathway and the cytosolic MVA pathway, where IPP or its precursors can be transported between compartments. FPP itself is synthesized through the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by FPP synthase.

| Pathway | Starting Materials | Location in Plants | Primary Products |

| Mevalonate (MVA) Pathway | Acetyl-CoA | Cytosol | Sesquiterpenes, Triterpenes, Sterols |

| Methylerythritol Phosphate (MEP) Pathway | Pyruvate, Glyceraldehyde 3-phosphate | Plastids | Monoterpenes, Diterpenes, Carotenoids |

Enzymatic Catalysis in the Formation of the Isolongifolane (B1262877) Skeleton

The formation of the vast diversity of sesquiterpene carbon skeletons is orchestrated by a class of enzymes known as sesquiterpene synthases (STSs). nih.gov These enzymes catalyze the cyclization of the linear FPP precursor into a multitude of cyclic structures. Fungi, in particular, are a rich source of diverse STSs. nih.gov

The formation of the isolongifolane skeleton, a tricyclic structure, from FPP is a complex process involving a series of carbocationic rearrangements. While a specific "isolongifolane synthase" has not been extensively characterized in the literature, the general mechanism can be inferred from the study of other STSs. The catalytic cycle begins with the ionization of the diphosphate group from FPP, generating a farnesyl cation. This highly reactive intermediate then undergoes a series of intramolecular cyclizations and hydride shifts. For the isolongifolane skeleton, this would likely involve an initial cyclization to form a humulyl cation, followed by further ring closures and rearrangements to yield the characteristic tricyclic framework. The final step within the synthase active site is typically a deprotonation event to yield the final, neutral sesquiterpene hydrocarbon, isolongifolene (B72527).

Fungi are known to produce a variety of sesquiterpenoids with complex bridged or spiro structures, and genome mining of fungal species has revealed numerous novel sesquiterpene synthases. mdpi.com It is highly probable that a specific STS, likely from a fungal source, is responsible for the biosynthesis of the isolongifolane scaffold.

Post-Cyclization Hydroxylation Mechanisms in Sesquiterpene Biosynthesis

The isolongifolane skeleton, once formed, can undergo further enzymatic modifications, known as tailoring reactions, which increase its structural and functional diversity. The presence of a hydroxyl group in 5-(1-Hydroxypropan-2-yl)isolongifolane indicates a post-cyclization hydroxylation event. These reactions are most commonly catalyzed by cytochrome P450 monooxygenases (CYPs or P450s). nih.gov

P450s are a large and diverse family of heme-thiolate proteins that catalyze the insertion of one atom of molecular oxygen into a substrate, with the other oxygen atom being reduced to water. nih.gov In terpenoid biosynthesis, P450s are crucial for introducing hydroxyl groups at specific positions on the hydrocarbon scaffold, a key step in the biosynthesis of many bioactive compounds. nih.gov The reaction mechanism involves the activation of molecular oxygen at the heme iron center of the enzyme.

The formation of the 1-hydroxypropan-2-yl side chain in this compound from a precursor like isolongifolene would require a specific P450 enzyme capable of recognizing the isolongifolane skeleton and catalyzing the hydroxylation of a propyl side chain. This suggests an initial alkylation of the isolongifolane core, followed by a highly regioselective hydroxylation. Alternatively, the side chain could be built up from a smaller precursor and subsequently hydroxylated. The exact biosynthetic sequence and the specific P450 enzyme involved remain to be elucidated through experimental studies, such as gene cloning and heterologous expression.

| Enzyme Class | Function in Biosynthesis | Precursor | Product |

| Sesquiterpene Synthase (STS) | Cyclization of FPP | Farnesyl Diphosphate (FPP) | Isolongifolane (hydrocarbon skeleton) |

| Cytochrome P450 Monooxygenase (P450) | Post-cyclization hydroxylation | Isolongifolane derivative | This compound |

Application of Chemoenzymatic and Synthetic Biology Approaches

While the natural biosynthetic pathway for this compound may not be fully characterized, modern biotechnology offers powerful tools for its potential production. Chemoenzymatic synthesis and synthetic biology approaches are increasingly being used for the production of complex natural products. nih.gov

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic reactions with the versatility of chemical synthesis. For instance, the isolongifolane skeleton could be produced through chemical synthesis or fermentation, and then a specific hydroxylating enzyme, such as an engineered P450, could be used to introduce the hydroxyl group at the desired position. This approach can overcome the challenges of low yields and difficult purification from natural sources.

Synthetic biology offers the potential to reconstruct the entire biosynthetic pathway in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. nih.gov This involves identifying and cloning the genes for the necessary enzymes (e.g., an isolongifolane synthase and a specific P450 hydroxylase) from a natural producer and expressing them in a production host. The host's metabolism can be further engineered to enhance the supply of the FPP precursor, thereby increasing the yield of the final product. The production of other hydroxylated sesquiterpenes has been successfully achieved using these methods, demonstrating the feasibility of this approach. nih.gov

Mechanistic Insights into the Reactivity of 5 1 Hydroxypropan 2 Yl Isolongifolane

Chemical Reactivity of Tertiary Alcohol Functions within Polycyclic Frameworks

The chemical reactivity of a tertiary alcohol is largely dictated by the structural environment of the carbon atom bearing the hydroxyl group. In 5-(1-hydroxypropan-2-yl)isolongifolane, this carbon is bonded to three other carbon atoms, a characteristic that renders it resistant to oxidation under many standard conditions. libretexts.orgyoutube.compearson.com The absence of a hydrogen atom on this carbinol carbon prevents the typical oxidation mechanisms that proceed via C-H bond cleavage to form a carbonyl group. libretexts.orgpearson.com

The reactivity of tertiary alcohols within polycyclic systems is significantly influenced by steric hindrance. The bulky nature of the isolongifolane (B1262877) framework can shield the hydroxyl group from attack by reagents, potentially reducing reaction rates compared to simpler acyclic tertiary alcohols. However, this steric hindrance also plays a crucial role in the stability of potential carbocation intermediates.

Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of a tertiary carbocation. eurekalert.org The stability of this carbocation is paramount to the subsequent reaction pathways, which can include elimination to form an alkene or substitution (S_N1-type reaction). The rigid structure of the polycyclic system can influence the stereochemical outcome of such reactions.

Table 1: General Reactivity of Tertiary Alcohols

| Reaction Type | Reagent/Conditions | Expected Reactivity of this compound | Reference |

| Oxidation | CrO₃, KMnO₄, etc. | Resistant to oxidation | libretexts.org, youtube.com, pearson.com |

| Substitution (S_N1) | Strong acids (e.g., HBr, HCl) | Formation of a tertiary carbocation followed by nucleophilic attack | eurekalert.org |

| Dehydration (E1) | Strong acids (e.g., H₂SO₄), heat | Formation of an alkene via a carbocation intermediate | eurekalert.org |

Rearrangement Reactions and Carbocation Intermediates in Isolongifolane Systems

The rigid and strained polycyclic structure of the isolongifolane framework makes it prone to rearrangement reactions, particularly those involving carbocation intermediates. The formation of a tertiary carbocation from this compound under acidic conditions can initiate a cascade of skeletal reorganizations.

A well-documented rearrangement in a related system is the acid-catalyzed transformation of isolongifolene (B72527) epoxide, which proceeds through carbocationic intermediates to yield various products, including ketones and unsaturated alcohols. While not a direct analogue, this demonstrates the propensity of the isolongifolane skeleton to undergo rearrangements.

In the case of the carbocation generated from this compound, a Wagner-Meerwein rearrangement is a plausible pathway. This type of rearrangement involves the migration of an adjacent alkyl group or hydride to the carbocationic center, leading to a more stable carbocation or a rearranged product. The specific outcome would depend on the relative stabilities of the possible carbocationic intermediates and the stereoelectronic requirements for the migration. The intricate stereochemistry of the isolongifolane system would play a critical role in directing the course of such rearrangements.

Catalytic Activation and Functionalization of the Isolongifolane Alcohol

While classical methods may struggle to functionalize the unactivated C-H bonds of the isolongifolane skeleton or the tertiary alcohol directly, modern catalytic methods offer potential avenues. The field of C-H activation has seen significant advancements, with transition metal catalysts, often based on rhodium, palladium, or iron, capable of selectively functionalizing otherwise inert C-H bonds. eurekalert.orgrsc.orgacs.org These reactions can proceed via various mechanisms, including oxidative addition and reductive elimination or through metal-carbenoid/nitrenoid intermediates. rsc.org

Furthermore, recent developments in photoredox catalysis have enabled the activation of alcohols under mild conditions. nih.gov These methods can generate alkoxy radicals from alcohols, which can then participate in a variety of bond-forming reactions. nih.gov This approach could potentially be applied to this compound to achieve novel functionalizations that are not possible with traditional methods.

Advanced Spectroscopic and Spectrometric Characterization of 5 1 Hydroxypropan 2 Yl Isolongifolane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, it is possible to piece together the complete atomic connectivity and infer the stereochemistry of a molecule like 5-(1-Hydroxypropan-2-yl)isolongifolane.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Protons on carbons adjacent to the electron-withdrawing hydroxyl group are expected to be deshielded and appear in the 3.4-4.5 ppm range. libretexts.org The proton of the hydroxyl group itself typically appears as a broad singlet, the chemical shift of which is dependent on concentration and solvent, but can be confirmed by a "D₂O shake" experiment where the peak disappears upon addition of deuterium (B1214612) oxide. libretexts.org The numerous methyl groups and methylene (B1212753) protons of the rigid tricyclic isolongifolane (B1262877) skeleton would give rise to a complex series of signals in the upfield region of the spectrum (approximately 0.8-2.5 ppm).

The ¹³C NMR spectrum reveals the number of unique carbon environments. Carbons bonded to the hydroxyl group are characteristically shifted downfield to the 50-65 ppm region. libretexts.org The remaining saturated carbons of the isolongifolane framework would appear in the upfield region of the spectrum. The application of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the isolongifolane skeleton and the propanol (B110389) side chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, assigning specific protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is instrumental in connecting the various fragments of the molecule, such as linking the propanol side chain to the main isolongifolane ring system.

Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Hydroxyl (OH) | Variable (e.g., 1.5-4.0) | Singlet (broad) | Position is solvent and concentration dependent; disappears with D₂O. |

| CH-OH | ~3.5 - 4.0 | Multiplet | Deshielded by the adjacent oxygen atom. |

| CH₂-OH | ~3.4 - 3.8 | Multiplet | Deshielded by the adjacent oxygen atom. |

| Isolongifolane CH, CH₂, CH₃ | ~0.8 - 2.5 | Complex multiplets, doublets, singlets | Represents the saturated hydrocarbon framework. |

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (ppm) | Notes |

| C-OH | ~60 - 70 | Deshielded by the hydroxyl group. |

| Isolongifolane Quaternary C | ~30 - 50 | Part of the rigid tricyclic system. |

| Isolongifolane CH, CH₂, CH₃ | ~15 - 60 | Represents the saturated hydrocarbon framework. |

Vibrational (Infrared, Raman) Spectroscopy for Hydroxyl Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is particularly effective for identifying the presence of specific functional groups. For this compound, these methods are key for confirming the hydroxyl (-OH) group.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration, which appears as a strong and characteristically broad band in the region of 3200-3600 cm⁻¹. libretexts.orglibretexts.org The broadening is a result of intermolecular hydrogen bonding. Another important vibration is the C-O stretching band, which is typically found in the 1000-1200 cm⁻¹ region. libretexts.org The remainder of the spectrum would be dominated by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1375-1470 cm⁻¹. researchgate.net

Interactive Data Table: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | 3200-3600 | Strong, Broad (IR); Weak (Raman) |

| C-H Stretch (sp³) | 2850-3000 | 2850-3000 | Strong (IR & Raman) |

| C-H Bend | 1375-1470 | 1375-1470 | Medium-Strong |

| C-O Stretch | 1000-1200 | 1000-1200 | Strong (IR); Weak-Medium (Raman) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound, with a nominal mass of 264 g/mol , HRMS can measure the mass with an accuracy of a few parts per million.

The molecular formula of this compound is C₁₈H₃₂O. The theoretical monoisotopic mass for this formula is 264.24533 Da. HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition.

In addition to molecular formula determination, mass spectrometry provides structural information through analysis of fragmentation patterns. Common fragmentation pathways for terpene alcohols include:

Dehydration: Loss of a water molecule (H₂O, 18 Da) is a very common fragmentation for alcohols, which would result in a prominent ion at m/z 246.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this could lead to the loss of a C₃H₇O radical.

Interactive Data Table: Predicted HRMS Data for this compound

| Adduct / Fragment | Formula | Calculated m/z | Notes |

| [M+H]⁺ | C₁₈H₃₃O⁺ | 265.2526 | Protonated molecule |

| [M+Na]⁺ | C₁₈H₃₂ONa⁺ | 287.2345 | Sodiated adduct |

| [M-H₂O+H]⁺ | C₁₈H₃₁⁺ | 247.2420 | Dehydrated molecule |

Chiroptical Methods (Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

The isolongifolane framework contains multiple stereocenters, and the 1-hydroxypropan-2-yl side chain adds at least one more. Determining the absolute configuration of these chiral centers is a significant challenge that can be addressed using chiroptical methods like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD).

These techniques measure the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is a unique fingerprint of the molecule's three-dimensional structure.

The modern approach to determining absolute configuration involves a combination of experimental measurement and computational chemistry. mdpi.comnih.govnih.gov The process is as follows:

The ECD and/or ORD spectrum of the isolated natural product is measured experimentally.

The three-dimensional structures of all possible stereoisomers are modeled using computational methods, such as Density Functional Theory (DFT).

The theoretical ECD/ORD spectra for each of these possible stereoisomers are then calculated.

The experimental spectrum is compared to the calculated spectra. A good match between the experimental spectrum and the calculated spectrum for one of the stereoisomers allows for the confident assignment of the absolute configuration of the natural product. mdpi.com

While specific ECD or ORD data for this compound are not available in the reviewed literature, this combined experimental and theoretical approach represents the current state-of-the-art for assigning the absolute stereochemistry of such complex chiral molecules.

Computational Chemistry and Theoretical Studies on Isolongifolane Derivatives

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and molecular properties of organic compounds. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to provide detailed information about electron distribution and energy levels within a molecule.

For a molecule like 5-(1-Hydroxypropan-2-yl)isolongifolane, DFT calculations can be employed to determine a range of molecular properties. Functionals such as B3LYP, often paired with basis sets like 6-31G*, are commonly used for such investigations. encyclopedia.pubcomputabio.com These calculations can predict key electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

Other computable properties include the ionization potential (IP), which is the energy required to remove an electron, and the bond dissociation energy (BDE), which quantifies the strength of a particular chemical bond. encyclopedia.pubcomputabio.com In the context of this compound, calculating the BDE of the C-H and O-H bonds in the hydroxypropyl side chain can provide insights into its potential antioxidant activity or its reactivity in metabolic processes.

While specific DFT studies on this compound are not prevalent in the literature, the table below illustrates the type of data that can be generated from such calculations. The values are hypothetical and serve to represent the output of a typical DFT analysis.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate an electron. |

| LUMO Energy | 1.2 eV | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability. |

| Ionization Potential | 8.1 eV | Energy required for oxidation. |

| O-H Bond Dissociation Energy | 95 kcal/mol | Strength of the hydroxyl bond. |

| C-H Bond Dissociation Energy (alpha to OH) | 98 kcal/mol | Strength of the adjacent C-H bond. |

This table is for illustrative purposes only. The values are not derived from actual experimental or computational data for this specific molecule.

Conformational Analysis and Dynamics of the Tricyclic Isolongifolane (B1262877) System

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. The tricyclic isolongifolane framework is a rigid and sterically demanding scaffold. However, the presence of substituents, such as the 1-hydroxypropan-2-yl group in this compound, introduces conformational flexibility.

Conformational analysis of such systems can be performed using computational methods like molecular mechanics (MM) and DFT. MM methods, using force fields like MMFF94, are often employed for an initial broad search of the conformational space to identify low-energy conformers. nih.gov Subsequently, these conformers can be subjected to more accurate geometry optimization and energy calculations using DFT.

For this compound, the key flexible dihedral angles are within the hydroxypropyl side chain. The rotation around the C-C bonds of this side chain can lead to several stable conformers, each with a unique spatial arrangement of the hydroxyl group relative to the tricyclic core. Understanding the relative energies of these conformers is crucial, as the most stable conformer is likely to be the most populated and therefore the most relevant for its biological and chemical properties. A conformational analysis of similar tricyclic systems has been performed using modifications of the MM285 force field. github.io

Theoretical Prediction of Reaction Mechanisms and Transition States in Hydroxylation and Rearrangements

Computational chemistry provides a powerful lens through which to view the intricate dance of atoms during a chemical reaction. For isolongifolane derivatives, theoretical methods can be used to predict the mechanisms of key reactions such as hydroxylation and Wagner-Meerwein rearrangements, which are common in terpene chemistry.

By mapping the potential energy surface of a reaction, chemists can identify the minimum energy pathways from reactants to products. A critical aspect of this is the location and characterization of transition states—the high-energy species that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For instance, the formation of this compound from a precursor like isolongifolene (B72527) could proceed through various hydroxylation pathways. Theoretical studies on the hydroxylation of other organic molecules have shown that computational methods can elucidate the role of catalysts and solvents in the reaction mechanism. nih.gov DFT calculations can be used to model the structures of proposed intermediates and transition states, providing a level of detail that is often inaccessible through experimental means alone. The calculated energies can help to discern between competing reaction pathways and predict the stereochemical outcome of a reaction.

Molecular Dynamics Simulations for Understanding Conformational Behavior

While conformational analysis provides a static picture of the low-energy structures of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

For this compound, an MD simulation could be used to explore its conformational landscape in a more comprehensive manner than a simple conformational search. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can observe the influence of the solvent on its conformational preferences and dynamics. nih.govresearchgate.net

MD simulations are particularly useful for understanding:

The flexibility of the side chain and its interactions with the tricyclic core.

The stability of different conformers and the timescales of interconversion between them.

The formation and breaking of intramolecular hydrogen bonds, for example, between the hydroxyl group and other parts of the molecule.

The solvent structure around the molecule and its role in stabilizing certain conformations.

Such simulations can reveal dynamic behaviors, such as iso-energetic conformational fluctuations, where the molecule transitions between different rotamers of similar energy. nih.gov

Computational Prediction of Spectroscopic Parameters (NMR, ECD)

The structural elucidation of complex natural products like this compound relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Electronic Circular Dichroism (ECD). Computational chemistry has become an indispensable tool for predicting these spectroscopic parameters, aiding in the confirmation of proposed structures and the assignment of absolute stereochemistry.

DFT calculations, using the Gauge-Including Atomic Orbital (GIAO) method, can predict the NMR chemical shifts of both ¹H and ¹³C nuclei with a high degree of accuracy. nih.govscilit.comnih.govnih.govresearchgate.net The process typically involves:

Performing a thorough conformational search to identify all low-energy conformers.

Optimizing the geometry of each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

Calculating the NMR shielding tensors for each conformer.

Averaging the calculated chemical shifts based on the Boltzmann population of each conformer.

The predicted chemical shifts can then be compared with experimental data to validate a proposed structure. mdpi.com Discrepancies between calculated and experimental shifts can often point to an incorrect structural or stereochemical assignment. nih.govscilit.com

Table 2: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Substructure of this compound

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Δδ (ppm) |

| C-1' (CH₂OH) | 68.5 | 68.2 | 0.3 |

| C-2' (CH) | 45.2 | 45.8 | -0.6 |

| C-3' (CH₃) | 18.1 | 17.9 | 0.2 |

| C-5 (C) | 52.3 | 52.9 | -0.6 |

This table is for illustrative purposes only. The experimental values are hypothetical and the calculated values are representative of a typical GIAO calculation.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. nih.govnih.gov The prediction of ECD spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). nih.govtechnologynetworks.comfaccts.de The methodology is similar to that for NMR prediction, involving a conformational search and Boltzmann averaging of the spectra calculated for each significant conformer. nih.govmdpi.com

The calculated ECD spectrum for a proposed enantiomer is then compared with the experimental spectrum. researchgate.net A good match between the signs and wavelengths of the Cotton effects in the calculated and experimental spectra provides strong evidence for the assigned absolute configuration. nih.gov For complex molecules, various functionals and basis sets (e.g., B3LYP/aug-cc-pVDZ) may be tested to achieve the best agreement with experimental data. nih.gov

An exploration of the future landscape of isolongifolane chemistry reveals a convergence of cutting-edge computational tools, sustainable practices, and advanced analytical techniques. These emerging directions are poised to accelerate the discovery, synthesis, and structural understanding of complex molecules like this compound, a specific isolongifolane sesquiterpenoid. The focus is shifting towards more predictive, efficient, and environmentally benign approaches, promising to unlock new possibilities in the field.

Q & A

Basic Research Questions

Q. What are the primary methodologies for determining the structural configuration of 5-(1-Hydroxypropan-2-yl)isolongifolane?

- Answer: Structural elucidation typically combines spectroscopic techniques (e.g., NMR, IR, and high-resolution mass spectrometry) with X-ray crystallography. For instance, nuclear Overhauser effect (NOE) experiments in NMR can resolve stereochemical ambiguities in the tricyclic isolongifolane backbone . Computational tools like density functional theory (DFT) may validate spectral assignments by comparing experimental and theoretical chemical shifts.

Q. How can researchers optimize synthesis protocols for this compound to improve yield and purity?

- Answer: Optimization involves systematic variation of reaction parameters (e.g., temperature, solvent polarity, and catalyst load) followed by purification using column chromatography or preparative HPLC. Fractional crystallization in non-polar solvents (e.g., hexane) is effective for isolating stereoisomers. Researchers should monitor intermediates via thin-layer chromatography (TLC) and characterize final products using melting point analysis and chiral column separation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer: Use fume hoods for volatile steps, wear nitrile gloves (tested for chemical resistance), and employ tightly sealed goggles to prevent ocular exposure. Material Safety Data Sheets (MSDS) recommend neutralization of waste with activated carbon before disposal. Stability tests under varying pH and temperature conditions are advised to preempt hazardous decomposition .

Advanced Research Questions

Q. How can theoretical frameworks (e.g., molecular docking) guide the study of this compound’s bioactivity?

- Answer: Molecular dynamics simulations and docking studies (using software like AutoDock Vina) can predict binding affinities to biological targets (e.g., enzymes or receptors). For example, linking the compound’s hydroxyl group to hydrogen-bonding motifs in active sites may explain its inhibitory effects. Validate predictions with in vitro assays (e.g., fluorescence polarization for binding kinetics) .

Q. What analytical challenges arise in resolving spectral overlaps for this compound derivatives, and how can they be mitigated?

- Answer: Overlapping proton signals in crowded regions (e.g., δ 1.2–1.8 ppm) require advanced NMR techniques like COSY (correlation spectroscopy) or HSQC (heteronuclear single quantum coherence). Hyphenated methods (LC-MS/MS) enhance specificity in complex mixtures. Deuterated solvents and cryoprobes improve signal-to-noise ratios in low-concentration samples .

Q. How should researchers address contradictory data in thermodynamic stability studies of this compound?

- Answer: Discrepancies in thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) results may stem from polymorphic variations or moisture absorption. Triangulate findings using multiple techniques: X-ray powder diffraction (XRPD) for crystallinity, Karl Fischer titration for water content, and controlled humidity chambers for stability profiling .

Q. What experimental designs are suitable for investigating the compound’s interaction with lipid bilayers or membrane proteins?

- Answer: Langmuir-Blodgett troughs can model monolayer penetration dynamics, while surface plasmon resonance (SPR) quantifies binding kinetics. Fluorescence anisotropy assays using labeled liposomes reveal partitioning behavior. For in vivo relevance, use confocal microscopy with fluorescently tagged derivatives in cell cultures .

Q. How can computational and experimental methods be integrated to predict environmental degradation pathways of this compound?

- Answer: Apply quantum mechanical calculations (e.g., Gaussian) to identify reactive sites for hydrolysis or oxidation. Validate with accelerated aging studies under UV light or ozone exposure, followed by GC-MS analysis of degradation byproducts. Ecological impact assessments should include toxicity assays on model organisms (e.g., Daphnia magna) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.